molecular formula C14H7BrClNO3 B13138701 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione CAS No. 2478-66-2

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione

Cat. No.: B13138701
CAS No.: 2478-66-2
M. Wt: 352.56 g/mol
InChI Key: PCAFKNSZJMUWAG-UHFFFAOYSA-N
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Description

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione ( 2478-66-2) is a strategically functionalized anthracene-9,10-dione (anthraquinone) with the molecular formula C14H7BrClNO3 and a molecular weight of 352.567 g/mol . This compound features a polycyclic aromatic core that is a significant structural motif in many organic molecules with profound biological activities . The anthraquinone scaffold is electron-deficient, and the presence of halogen atoms (bromine and chlorine) and amino/hydroxy groups on the core makes it a versatile and valuable building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and other C-C bond-forming processes . Anthraquinone derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, particularly as potential anticancer agents . These compounds often exert their cytotoxic effects by interacting with DNA, leading to the inhibition of DNA replication and topoisomerase enzyme function, thereby triggering apoptosis in cancer cells . The specific substitution pattern of this compound—featuring halogen leaving groups and an amino group—makes it a promising precursor for the development of novel therapeutic candidates. Its primary research applications include serving as a key intermediate in the synthesis of more complex, target-specific molecules for use in photonics, electronics, and as biologically active compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2478-66-2

Molecular Formula

C14H7BrClNO3

Molecular Weight

352.56 g/mol

IUPAC Name

1-amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7BrClNO3/c15-9-10(16)11(17)7-8(14(9)20)13(19)6-4-2-1-3-5(6)12(7)18/h1-4,20H,17H2

InChI Key

PCAFKNSZJMUWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. The reaction typically requires the use of bromine and chlorine in the presence of catalysts such as sulfuric acid or nitrobenzene at high temperatures (80 to 120 °C) .

Industrial Production Methods: In industrial settings, the compound is often produced using a one-pot process that involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent. Studies have demonstrated that anthraquinone derivatives, including 1-amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione, can induce cytotoxic effects in various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of synthesized anthraquinone derivatives against several cancer cell lines using MTT assays. The results indicated that compounds with aryl substitutions at specific positions showed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence the biological efficacy of anthraquinones .

Photonic and Electronic Materials

This compound can be utilized in the development of organic electronic materials. Its ability to form charge-transfer complexes makes it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The compound's unique electronic properties allow for fine-tuning of its optical characteristics through chemical modifications.

Data Table: Photonic Properties

PropertyValue
Absorption Maximum450 nm
Emission Maximum550 nm
Quantum Yield0.75

Environmental Applications

The compound has been investigated for its potential use in environmental remediation processes, particularly in degrading pollutants such as dyes and heavy metals. Its reactivity allows it to participate in redox reactions that can break down complex organic pollutants into less harmful substances.

Case Study: Dye Degradation

Research focused on the degradation of azo dyes using this compound as a catalyst demonstrated significant reduction in dye concentration under UV irradiation. The study highlighted the compound's effectiveness in facilitating photodegradation processes, making it a candidate for wastewater treatment applications .

Synthesis and Functionalization

The synthesis of this compound typically involves halogenation and subsequent functionalization processes that enhance its biological and material properties. Techniques such as Suzuki-Miyaura cross-coupling reactions are commonly employed to introduce various substituents at specific positions on the anthraquinone core.

Synthesis Pathway Overview

  • Starting Material : 1-Aminoanthraquinone
  • Halogenation : Chlorination followed by bromination
  • Functionalization : Cross-coupling with arylboronic acids

Mechanism of Action

The mechanism by which 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to target topoisomerases and kinases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis: Halogenation and amination reactions are sensitive to temperature and catalyst choice. For example, higher temperatures (80°C) favor diaminoanthraquinone formation in butylamine reactions .
  • Electronic Properties : Methoxy groups (e.g., in compound 5) increase electron density, whereas halogens (Br, Cl) and hydroxy groups create mixed electronic effects.

Physicochemical and Bioactive Properties

Solubility and Stability
  • Halogenated Derivatives: Bromo and chloro substituents enhance lipophilicity but may reduce aqueous solubility. For instance, 1-amino-2,4-dibromoanthracene-9,10-dione (CAS 81-49-2) is classified as hazardous, requiring careful handling .
  • Amino vs. Methoxy: Amino derivatives (e.g., compound 3) exhibit higher polarity than methoxy analogs, influencing chromatographic separation (e.g., Rf values differ significantly in dichloromethane-petroleum ether systems) .

Key Contrasts and Trends

Substituent Position :

  • 1-NH₂/4-OH vs. 1,4-OCH₃: Hydroxy and methoxy at position 4 yield different solubility profiles and hydrogen-bonding capabilities .
  • Bromo at position 3 (target compound) vs. 4 (): Positional isomerism affects crystal packing and intermolecular interactions.

Synthetic Yields: Diamino derivatives (e.g., 5b, 5d) form in higher yields (83%) under elevated temperatures, whereas mono-substituted intermediates (e.g., 5a, 5c) dominate at lower temperatures .

Bioactivity vs. Structure: Halogens (Br, Cl) enhance cytotoxicity but may reduce specificity. Amino groups improve enzyme inhibition but require balance with solubilizing substituents (e.g., hydroxy) .

Biological Activity

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione, with the CAS number 2478-66-2, is a member of the anthraquinone family, known for its diverse biological activities. This compound has drawn attention due to its potential applications in pharmaceuticals and its role in various biochemical processes. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H7BrClNO3C_{14}H_{7}BrClNO_{3}, with a molecular weight of approximately 352.57 g/mol. The compound exhibits significant structural features typical of anthraquinones, which contribute to its biological activities.

PropertyValue
Molecular FormulaC14H7BrClNO3
Molecular Weight352.57 g/mol
CAS Number2478-66-2
LogP3.746
PSA80.39

Pharmacological Activities

This compound has been investigated for several biological activities:

Antibacterial Activity

Research indicates that anthraquinones possess significant antibacterial properties. A study involving related anthraquinone compounds demonstrated that derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed effectiveness comparable to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of anthraquinones is well-documented. In vitro studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation. For instance, analogs of 1-amino-3-bromo-2-chloro-4-hydroxyanthracene were tested for their antioxidant capabilities, revealing that certain derivatives displayed higher activity than common antioxidants like butylated hydroxytoluene (BHT) .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin synthesis and is a target for skin-whitening agents. Some studies have reported that anthraquinone derivatives can inhibit tyrosinase activity effectively. For example, specific compounds demonstrated IC50 values lower than those of established inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Intercalation with DNA : Anthraquinones can intercalate into DNA strands, disrupting replication and transcription processes, which may lead to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, contributing to their antibacterial and anticancer properties.
  • Enzyme Inhibition : By inhibiting key enzymes such as tyrosinase and various bacterial enzymes, these compounds can exert significant pharmacological effects.

Case Studies

Several studies have documented the biological activities of anthraquinone derivatives:

  • Study on Antibacterial Effects : A comparative study evaluated the antibacterial efficacy of various anthraquinone derivatives against E. coli and Staphylococcus aureus. The results indicated that specific derivatives exhibited potent antibacterial activity surpassing that of conventional antibiotics .
  • Antioxidant Activity Assessment : In a study assessing the antioxidant capacity of anthraquinone derivatives using DPPH and ABTS assays, certain compounds showed remarkable scavenging abilities, suggesting their potential as natural antioxidants in food preservation and therapeutic applications .
  • Tyrosinase Inhibition Research : A molecular docking study revealed that specific derivatives bind effectively to the active site of tyrosinase, providing insights into their mechanism as skin-whitening agents .

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